molecular formula C19H14N6O B10881571 2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one

2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1(2H)-one

Cat. No.: B10881571
M. Wt: 342.4 g/mol
InChI Key: AOGSVZBSZCUUJN-UHFFFAOYSA-N
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Description

2-(2-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLETHYL)-1(2H)-PHTHALAZINONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a triazoloquinazoline moiety linked to a phthalazinone structure. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLETHYL)-1(2H)-PHTHALAZINONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazoloquinazoline Moiety: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and quinazoline intermediates.

    Linking the Triazoloquinazoline to Phthalazinone: This step may involve nucleophilic substitution or condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLETHYL)-1(2H)-PHTHALAZINONE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLETHYL)-1(2H)-PHTHALAZINONE involves its interaction with specific molecular targets. This might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLETHYL)-1(2H)-PHTHALAZINONE: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of 2-(2-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLETHYL)-1(2H)-PHTHALAZINONE lies in its specific structure, which combines the triazoloquinazoline and phthalazinone moieties. This unique combination may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C19H14N6O

Molecular Weight

342.4 g/mol

IUPAC Name

2-[2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]phthalazin-1-one

InChI

InChI=1S/C19H14N6O/c26-19-14-6-2-1-5-13(14)11-21-24(19)10-9-17-22-18-15-7-3-4-8-16(15)20-12-25(18)23-17/h1-8,11-12H,9-10H2

InChI Key

AOGSVZBSZCUUJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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